molecular formula C15H24FNO B15289740 beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine CAS No. 27684-90-8

beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine

Katalognummer: B15289740
CAS-Nummer: 27684-90-8
Molekulargewicht: 253.36 g/mol
InChI-Schlüssel: RNLQFNIHSHJRPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine is an organic compound with a complex structure. It contains 42 atoms, including 24 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

Beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context. For example, in a biological context, it may interact with enzymes or receptors, leading to a specific physiological response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine include:

  • Beta-sec-Butyl-N,N-dimethyl-2-methoxyphenethylamine
  • Beta-sec-Butyl-N,N-dimethyl-5-chloro-2-methoxyphenethylamine

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness can make it particularly valuable in specific applications where fluorine’s properties are advantageous.

Eigenschaften

CAS-Nummer

27684-90-8

Molekularformel

C15H24FNO

Molekulargewicht

253.36 g/mol

IUPAC-Name

2-(5-fluoro-2-methoxyphenyl)-N,N,3-trimethylpentan-1-amine

InChI

InChI=1S/C15H24FNO/c1-6-11(2)14(10-17(3)4)13-9-12(16)7-8-15(13)18-5/h7-9,11,14H,6,10H2,1-5H3

InChI-Schlüssel

RNLQFNIHSHJRPG-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C(CN(C)C)C1=C(C=CC(=C1)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.